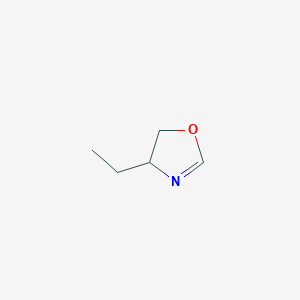

4-Ethyl-4,5-dihydro-1,3-oxazole

Beschreibung

4-Ethyl-4,5-dihydro-1,3-oxazole is a five-membered heterocyclic compound featuring an oxazole ring with a partially saturated 4,5-dihydro structure. The ethyl substituent at the 4-position confers distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and catalysis. This compound is structurally related to naturally occurring oxazole motifs found in bioactive peptides, such as muscoride A and hennoxazole A, which are derived from serine or threonine residues via cyclodehydration . Its synthesis often involves nucleophilic substitution or cycloaddition reactions, as seen in microwave-assisted van Leusen protocols . Applications include its use in vanadium-based catalysts for ethylene polymerization, where substituent positioning significantly impacts catalytic efficiency and copolymer microstructure .

Eigenschaften

CAS-Nummer |

42770-25-2 |

|---|---|

Molekularformel |

C5H9NO |

Molekulargewicht |

99.13 g/mol |

IUPAC-Name |

4-ethyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C5H9NO/c1-2-5-3-7-4-6-5/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

RWMKXFCUXJWKBU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1COC=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry .

Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including 4-Ethyl-4,5-dihydro-1,3-oxazole, can be achieved using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Common Reagents and Conditions:

Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) and oxalyl chloride are used for the substitution reactions.

Major Products: The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

4-Ethyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in asymmetric catalysis.

Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine: Incorporated into the design of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of polymers and as a protecting group for carboxylic acids.

Wirkmechanismus

The mechanism of action of 4-Ethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is exploited in various biochemical and pharmacological applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The performance of 4-Ethyl-4,5-dihydro-1,3-oxazole is best understood by comparing it with structurally related oxazoline derivatives:

Key Observations :

- Steric Effects : Methyl substituents (e.g., 4,4-dimethyl derivatives) increase steric hindrance, affecting ligand-metal coordination and catalytic activity. Ethyl groups provide intermediate bulk, balancing reactivity and selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., tosyl in 5-aryl-4-tosyl derivatives) enhance electrophilicity, facilitating nucleophilic attacks in synthesis .

Catalytic Performance in Polymerization

Insights :

- Ethyl-substituted ligands favor norbornene incorporation due to optimal steric effects, enhancing copolymer elasticity .

- Methyl-substituted ligands exhibit higher ethylene polymerization rates but lower comonomer incorporation, limiting material versatility .

Physical and Spectral Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.